molecular formula C15H13FN4O2S B2570366 6-fluoro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide CAS No. 951993-68-3

6-fluoro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

Cat. No.: B2570366
CAS No.: 951993-68-3
M. Wt: 332.35
InChI Key: UZYRIGVXVWRKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is a synthetic hybrid compound designed for advanced antimicrobial research. Its molecular structure incorporates two pharmacologically significant motifs: a 4-hydroxyquinoline core and a 1,3,4-thiadiazole ring. The 1,3,4-thiadiazole scaffold is extensively documented in scientific literature for its unique electronic properties and broad-spectrum biological activities. Recent studies highlight that derivatives of this heterocycle exhibit potent antibacterial and antifungal effects, with many demonstrating superior efficacy to standard reference antibiotics and achieving 90-100% inhibition of microbial growth . The mesoionic nature of the 1,3,4-thiadiazole ring contributes to favorable pharmacokinetic properties, including enhanced metabolic stability and appropriate lipophilicity, which are crucial for bioavailability and target engagement . Furthermore, the quinoline moiety is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in various therapeutic agents . The strategic fusion of these two powerful heterocycles into a single molecule makes this compound a highly promising candidate for investigators exploring novel approaches to overcome multidrug-resistant bacterial and fungal pathogens. Its primary research value lies in the development of new antimicrobial entities and the study of structure-activity relationships in heterocyclic chemistry.

Properties

IUPAC Name

6-fluoro-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2S/c1-7(2)14-19-20-15(23-14)18-13(22)10-6-17-11-4-3-8(16)5-9(11)12(10)21/h3-7H,1-2H3,(H,17,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYRIGVXVWRKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the thiadiazole ring: This step involves the cyclization of a thiosemicarbazide derivative with a suitable electrophile, such as carbon disulfide or a carbonyl compound.

    Coupling of the quinoline and thiadiazole moieties: This can be achieved through a nucleophilic substitution reaction, where the quinoline derivative reacts with the thiadiazole derivative in the presence of a base.

    Introduction of the carboxamide group: The final step involves the amidation of the quinoline-thiadiazole intermediate with an appropriate amine source, such as ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Formation of a quinoline-4-one derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted quinoline derivatives

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of quinoline and thiadiazole compounds exhibit significant anticancer activity. For instance, compounds within this class have shown promising results against various cancer cell lines:

  • Cell Lines Tested :
    • Human colon cancer (HCT116)
    • Human lung cancer (H460)
    • Human breast cancer (MCF-7)

The compound's structure suggests that the presence of the thiadiazole moiety enhances cytotoxicity. Specific studies have reported IC50 values ranging from 0.28 to 10 µg/mL against these cell lines, indicating effective inhibition of cell growth .

Antibacterial Activity

The compound has also shown potential as an antibacterial agent. Modifications to the quinoline structure can enhance its efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The introduction of specific substituents has been linked to improved activity against Gram-positive and Gram-negative bacteria .

Synthetic Strategies

The synthesis of 6-fluoro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide can be achieved through various methods:

  • Starting Materials : Precursors such as 6-fluoroquinoline derivatives and thiadiazole intermediates are commonly used.
  • Reactions : Key reactions include nucleophilic substitutions and coupling reactions to form the desired amide linkage.

The optimization of these synthetic routes is crucial for enhancing yield and purity, which directly impacts biological activity .

Anticancer Activity Assessment

A study evaluated the anticancer properties of similar compounds by using a range of human cancer cell lines. The results indicated that compounds with fluorine substitution at specific positions demonstrated enhanced potency. For example, one derivative exhibited an IC50 value of 4.27 µg/mL against the SK-MEL-2 melanoma cell line, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Antibacterial Efficacy

In another study focusing on antibacterial properties, derivatives were tested against various bacterial strains including E. coli and S. aureus. The modifications led to a significant reduction in Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics, showcasing the potential for clinical applications in treating resistant infections .

Conclusion and Future Directions

The compound this compound exhibits promising biological activities, particularly in anticancer and antibacterial applications. Ongoing research is essential to further elucidate its mechanisms of action and optimize its structure for enhanced efficacy.

Future studies should focus on:

  • Comprehensive in vivo evaluations to assess therapeutic potential.
  • Exploration of additional modifications to improve selectivity and reduce toxicity.
  • Investigation into the compound's mechanism at the molecular level to identify target interactions.

This compound represents a significant advancement in the search for novel therapeutic agents with dual-action capabilities against cancer and bacterial infections.

Data Summary Table

ApplicationCell Line/BacteriaIC50/MIC ValuesReference
AnticancerHCT1163.29 µg/mL
AnticancerH46010 µg/mL
AnticancerMCF-70.28 µg/mL
AntibacterialS. aureus≤16 μg/mL
AntibacterialE. coli≤1 μg/mL

Mechanism of Action

The mechanism of action of 6-fluoro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The presence of the fluorine atom and the thiadiazole ring may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a class of quinoline-thiadiazole hybrids. Key analogs include:

Compound Name Thiadiazole Substituent Key Structural Differences
6-Fluoro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide None (unsubstituted) Lack of isopropyl group on thiadiazole ring
4-Amino-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide 5-Isopropyl Sulfonamide linker vs. quinoline-carboxamide core
  • Core Heterocycle Differences: Replacing the quinoline core with a benzene ring (as in the sulfonamide analog) alters electronic properties and binding interactions.

Physicochemical Properties and Lumping Strategy

The "lumping strategy" groups compounds with similar structures for modeling purposes. For example:

  • Reactivity: Quinoline-thiadiazole carboxamides may undergo similar hydrolysis or photodegradation pathways due to shared functional groups.
  • Solubility: Data from the Handbook of Aqueous Solubility Data suggest that isopropyl-thiadiazole derivatives (e.g., sulfonamides) exhibit lower solubility than their non-alkylated counterparts. Extrapolating this trend, the target compound likely has moderate solubility, balancing hydrophilic (hydroxy, carboxamide) and hydrophobic (isopropyl, quinoline) features .

Research Findings and Implications

  • The fluorine atom may enhance metabolic stability, as seen in fluoroquinolones.
  • Crystallographic Insights : SHELX-based refinements enable precise determination of bond lengths and angles, critical for comparing conformational flexibility with analogs .

Biological Activity

6-Fluoro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and related studies.

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H13FN4O2S
  • Molecular Weight : 332.4 g/mol
  • CAS Number : 951993-68-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Its activity has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

In Vitro Studies

In vitro assays have shown that the compound exhibits potent growth inhibition against several human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for different cell lines:

Cell Line IC50 (µM)
HCT116 (Colon Cancer)3.29
H460 (Lung Cancer)10.0
MCF7 (Breast Cancer)0.28
HeLa (Cervical Cancer)0.52

These values indicate that the compound is particularly effective against MCF7 and HCT116 cell lines, suggesting a promising profile for further development as an anticancer agent .

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle progression in cancer cells, leading to increased apoptosis.
  • Targeting Specific Enzymes : It has shown inhibitory activity against various enzymes associated with cancer progression, including histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are known to play roles in tumor growth and metastasis .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Colon Cancer : In a study involving HCT116 cells, treatment with the compound resulted in a significant reduction in cell viability compared to controls, with an IC50 value of 3.29 µM indicating strong cytotoxicity .
  • Breast Cancer Model : Another study reported that MCF7 cells treated with this compound exhibited marked morphological changes indicative of apoptosis and increased levels of pro-apoptotic markers .

Q & A

Q. What are the optimal synthetic routes for this compound?

Methodological Answer: The synthesis typically involves coupling the quinoline-3-carboxylic acid core with the 5-isopropyl-1,3,4-thiadiazol-2-amine moiety. Key strategies include:

  • Coupling Reagents: Use PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) with DMF as the solvent and N-methylmorpholine (NMM) or DIPEA (N,N-diisopropylethylamine) as a base .
  • Reaction Conditions: Room temperature stirring (12–24 hours) for amide bond formation, followed by precipitation in cold water or flash chromatography for purification .

Table 1: Representative Synthesis Conditions

Reagents/ConditionsYield (%)Characterization MethodsReference
PyBOP, DMF, NMM, rt59NMR, MS
HBTU/HOBt, DIPEA, DMF29–36NMR, IR
Ethanol reflux (varied substituents)37–70NMR, IR

Q. Which spectroscopic techniques are most effective for characterization?

Methodological Answer:

  • NMR Spectroscopy:
  • ¹H NMR: Identify quinoline protons (e.g., H-2 at δ 8.5–8.7 ppm), hydroxy group (δ 10–12 ppm, broad), and isopropyl group (δ 1.3–1.5 ppm, doublet) .
  • ¹³C NMR: Confirm carbonyl (C=O at ~165–170 ppm) and thiadiazole carbons (~150–160 ppm) .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
    • Infrared (IR) Spectroscopy: Detect hydroxy (3200–3400 cm⁻¹) and amide C=O (1640–1680 cm⁻¹) stretches .

Q. How to address solubility and stability during experiments?

Methodological Answer:

  • Solubility: Test polar aprotic solvents (DMF, DMSO) for dissolution, followed by dilution in aqueous buffers. Ethanol/water mixtures are viable for biological assays .
  • Stability: Store at –20°C in inert atmospheres. Avoid prolonged exposure to light or moisture, as quinoline derivatives may degrade in organic solvents over time .

Q. How to optimize reaction yields during synthesis?

Methodological Answer:

  • Stoichiometry: Use a 1.2–1.5 molar excess of the thiadiazole amine to drive amide coupling .
  • Purification: Employ flash chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Advanced Research Questions

Q. How can molecular docking predict target interactions?

Methodological Answer:

  • Software Tools: Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Target Selection: Prioritize kinases (e.g., GSK-3β) or antimicrobial targets (e.g., bacterial enzymes) based on structural analogs .
  • Validation: Cross-check docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies elucidate structure-activity relationships (SAR)?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace isopropyl with cyclopropyl on the thiadiazole) and test bioactivity .
  • Pharmacophore Mapping: Identify critical groups (e.g., 4-hydroxyquinoline, thiadiazole) using 3D-QSAR models . Table 2: SAR Insights from Analog Studies
ModificationBioactivity TrendReference
Isopropyl → CyclopropylIncreased antimicrobial potency
Fluorine at C-6Enhanced kinase inhibition

Q. How to resolve contradictions in biological activity data?

Methodological Answer:

  • Assay Standardization: Use identical cell lines (e.g., HepG2 for anticancer studies) and control compounds across labs.
  • Purity Verification: Confirm compound integrity via HPLC (>95% purity) before testing .
  • Mechanistic Studies: Combine transcriptomics and proteomics to identify off-target effects .

Q. How to design mechanistic studies for mode of action?

Methodological Answer:

  • Target Deconvolution: Use CRISPR-Cas9 screens or thermal proteome profiling (TPP) to identify binding partners .
  • Pathway Analysis: Perform Western blotting for kinase phosphorylation (e.g., MAPK, PI3K) in treated vs. untreated cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.